molecular formula C8H5FN2O2 B133973 7-Fluoro-3-(hydroxyimino)indolin-2-one CAS No. 143884-84-8

7-Fluoro-3-(hydroxyimino)indolin-2-one

Cat. No.: B133973
CAS No.: 143884-84-8
M. Wt: 180.14 g/mol
InChI Key: NTVMSTRPGVBVRX-UHFFFAOYSA-N
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Description

7-Fluoro-3-(hydroxyimino)indolin-2-one is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Cytotoxic Activities : Isatin derivatives, including 7-Fluoro-3-(hydroxyimino)indolin-2-one, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some derivatives showed significant cytotoxic activities, especially against HeLa cells (Reddy et al., 2013).

  • Asymmetric Synthesis : A novel approach for the preparation of enantiomerically pure α-fluoro-β-amino-indolin-2-ones, including derivatives of this compound, has been developed. This method has been noted for its perfect diastereoselectivity and functional substituent compatibility, indicating potential for widespread application (Xie et al., 2017).

  • Novel Hydroxamic Acids : Hydroxamic acids incorporating this compound derivatives have been synthesized and evaluated. Some compounds exhibited potent inhibitory bioactivity against human cancer cell lines, showing promise as anticancer compounds (Dung et al., 2018).

  • Copper-Catalyzed Selective N-Vinylation : The copper-catalyzed selective cross-coupling reaction of 3-(hydroxyimino)indolin-2-ones, including 7-Fluoro derivatives, has been achieved to access N-vinyl oxindole nitrones. This synthesis has potential applications in the preparation of spirooxindoles (Chen et al., 2017).

  • Antimicrobial Screening : Some derivatives of this compound have been synthesized and screened for antimicrobial and beta-lactamase inhibitory activity. Results indicated good activity for certain derivatives (Gunjegaonkar, 2012).

Mechanism of Action

The mechanism of action of “7-Fluoro-3-(hydroxyimino)indolin-2-one” is not specified in the search results .

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .

Future Directions

The future directions for the study and application of “7-Fluoro-3-(hydroxyimino)indolin-2-one” are not specified in the search results .

Properties

IUPAC Name

7-fluoro-3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGNSRRMJCCGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419882
Record name 7-Fluoro-3-(hydroxyamino)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143884-84-8
Record name 7-Fluoro-3-(hydroxyamino)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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